Regioisomeric Impact on Biological Target Engagement: 4,5- vs 4,8-Dimethyl Substitution
The 4,5-dimethyl substitution pattern provides a distinct biological profile compared to the 4,8-dimethyl analog. While direct data for the target compound is absent in public databases, its closest regioisomer, 4,8-dimethylcyclopenta[c]quinolizine-1,2-dicarboxylate, demonstrates moderate inhibitory activity against the gld-1 tumor suppressor with an IC50 of 2210 nM [1]. The positional shift of the methyl group from C4/C5 to C4/C8 is known to modulate electronic distribution and steric hindrance around the bridgehead nitrogen, a critical pharmacophoric element [2]. This class-level inference suggests the 4,5-isomer will present a different selectivity fingerprint and potency profile, making it a valuable tool for probing regioisomer-specific SAR.
| Evidence Dimension | Enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Data not available in public domain; structural basis for differentiation established |
| Comparator Or Baseline | 4,8-Dimethylcyclopenta[c]quinolizine-1,2-dicarboxylate: IC50 2210 nM (gld-1), IC50 12200 nM (HIV Rev) |
| Quantified Difference | Not quantifiable due to missing target data, but regioisomeric shift predicts divergent activity |
| Conditions | BindingDB assay: Female germline-specific tumor suppressor gld-1 (C. elegans) and Protein Rev (HIV-1) at The Scripps Research Institute Molecular Screening Center [1] |
Why This Matters
For researchers procuring a chemical probe for target-specific assays, selecting the wrong regioisomer could lead to false negatives or misleading SAR conclusions.
- [1] BindingDB. BDBM50926: 4,8-dimethylcyclopenta[c]quinolizine-1,2-dicarboxylic acid dimethyl ester. IC50 Data. (Accessed 2026). View Source
- [2] Gibson, W. K.; Leaver, D. J. Chem. Soc. C 1966, 324-331. View Source
